molecular formula C6H8BrN3O2 B13655751 Methyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Methyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B13655751
M. Wt: 234.05 g/mol
InChI Key: LQQJYQFQEJZEMP-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-4-bromo-1-methyl-1H-pyrazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amino derivative, while oxidation can produce a nitro-substituted compound .

Scientific Research Applications

Methyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features, such as the amino and bromo groups, play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both amino and bromo groups allows for diverse chemical modifications, while the carboxylate group enhances its solubility and stability .

Properties

Molecular Formula

C6H8BrN3O2

Molecular Weight

234.05 g/mol

IUPAC Name

methyl 5-amino-4-bromo-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C6H8BrN3O2/c1-10-4(6(11)12-2)3(7)5(8)9-10/h1-2H3,(H2,8,9)

InChI Key

LQQJYQFQEJZEMP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)N)Br)C(=O)OC

Origin of Product

United States

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